
2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide, commonly known as DIMEB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DIMEB belongs to the class of indolinone derivatives and has been shown to exhibit significant biological activity in various in vitro and in vivo models.
Scientific Research Applications
Synthesis and Evaluation in Anti-inflammatory Agents
A study by Nikalje et al. (2015) discusses the synthesis of novel compounds including 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives. These were evaluated for anti-inflammatory activity using in vitro and in vivo models. Docking studies were also performed to understand the binding affinity towards human serum albumin (HSA) (Nikalje, Hirani, & Nawle, 2015).
Antimicrobial Activity
Debnath and Ganguly (2015) synthesized a series of derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide, evaluating them for antibacterial and antifungal activities against various pathogenic microorganisms. Some compounds, including variants of 2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide, showed promising activities (Debnath & Ganguly, 2015).
Antitumor Activity and Molecular Docking
Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their in vitro antitumor activity. Compounds with structures similar to 2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide showed significant broad-spectrum antitumor activity, with molecular docking methodology used to explore the interaction with key enzymes (Al-Suwaidan et al., 2016).
Fluorescent Probe for Carbonyl Compounds
Houdier et al. (2000) reported the use of a compound structurally related to 2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide as a new molecular probe for trace measurement of carbonyl compounds in water samples. The probe showed improved sensitivity and lower limits of detection, highlighting its utility in environmental sampling (Houdier, Perrier, Defrancq, & Legrand, 2000).
Structural Aspects in Salt and Inclusion Compounds
A study by Karmakar et al. (2007) focused on the structural aspects of amide-containing isoquinoline derivatives, similar in structure to 2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide. They examined the formation of gels and crystalline salts upon treatment with different acids, demonstrating interesting properties for these compounds in the field of crystal engineering and fluorescence studies (Karmakar, Sarma, & Baruah, 2007).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-6-3-11(7-16(15)24-2)8-17(21)19-13-4-5-14-12(9-13)10-18(22)20-14/h3-7,9H,8,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIDUSKZZUZXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

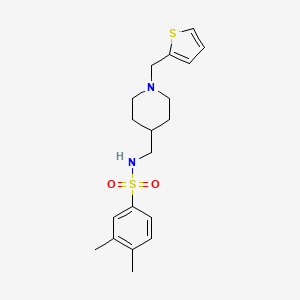
![3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2694317.png)
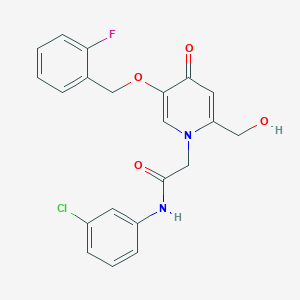

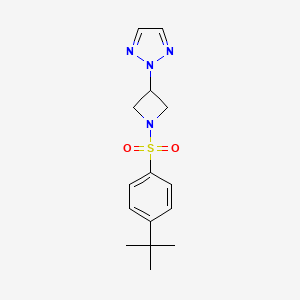
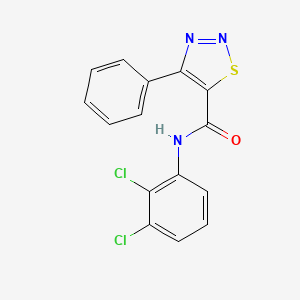
![N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-cyclohexyl]-benzenesulfonamide](/img/structure/B2694324.png)
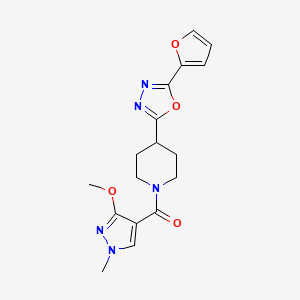

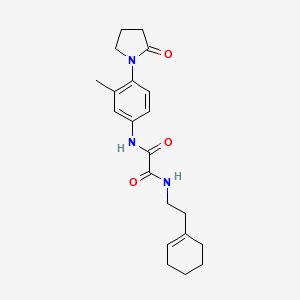
![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(pyridin-2-yl)methyl]imidazolidin-2-one](/img/structure/B2694329.png)
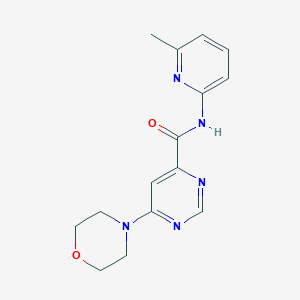

![4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2694335.png)